molecular formula C23H32N2O3 B12380043 M1/M2/M4 muscarinic agonist 2

M1/M2/M4 muscarinic agonist 2

Cat. No.: B12380043
M. Wt: 384.5 g/mol
InChI Key: LNIFIOVVISXXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These agonists target M1, M2, and M4 muscarinic receptors, which are implicated in neuropsychiatric disorders like schizophrenia and Alzheimer’s disease.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

[6-[4-(2-methoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]-(oxetan-3-yl)methanone

InChI

InChI=1S/C23H32N2O3/c1-27-21-5-3-2-4-20(21)17-7-10-24(11-8-17)19-6-9-23(12-19)15-25(16-23)22(26)18-13-28-14-18/h2-5,17-19H,6-16H2,1H3

InChI Key

LNIFIOVVISXXOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C5COC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M1/M2/M4 muscarinic agonist 2 involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve selectivity for the M1, M2, and M4 receptor subtypes. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. Stringent quality control measures are implemented to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

M1/M2/M4 muscarinic agonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., halides, amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

M1/M2/M4 muscarinic agonist 2 exerts its effects by binding to and activating muscarinic acetylcholine receptors. These receptors are coupled to G-proteins, which mediate intracellular signaling pathways. The activation of M1 and M4 receptors primarily involves the Gq/11 class of G-proteins, leading to the activation of phospholipase C and the production of inositol trisphosphate and diacylglycerol. In contrast, the activation of M2 receptors involves the Gi/o class of G-proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key pharmacological and functional differences among M1/M2/M4 agonists:

Compound Receptor Selectivity (EC₅₀ or Kᵢ) Functional Effects Therapeutic Applications Side Effects
Xanomeline M1/M4 > M2/M3 (Partial agonist) Antipsychotic-like activity, dopamine D1 antagonism, enhances cognition Schizophrenia, Alzheimer’s disease Salivation, dystonia, emesis
BuTAC M2/M4 agonist; M1/M3/M5 antagonist Reverses apomorphine-induced PPI disruption, modulates striatal dopamine Schizophrenia (preclinical) Limited data; likely fewer peripheral effects
PTAC M2/M4 agonist; M1/M3/M5 antagonist Functional dopamine antagonism, antipsychotic efficacy in rodent models Schizophrenia (preclinical) Not reported
Compound 42 (Agonist 1) M4 (EC₅₀ = 6.5 nM) > M1 (26 nM) > M2 (210 nM) High M4 selectivity, potential for reduced off-target effects Schizophrenia, delusional disorders (research) Not explicitly reported
Vadaclidine (LY297802) M4-selective agonist Inhibits dopamine hyperactivity, enhances cognition in animal models Schizophrenia (preclinical) Limited data
Structure-based M2 agonists (e.g., compound 28) M2-selective (20-fold bias vs. M1/M3) Arrestin-biased signaling, reduced G protein coupling Cardiac and CNS disorders (research) Improved selectivity may reduce side effects

Key Research Findings

  • Receptor Selectivity and Efficacy: Xanomeline’s partial agonism at M1/M4 receptors underpins its antipsychotic and pro-cognitive effects but also contributes to side effects like salivation due to residual M3/M5 activity . Compound 42’s superior M4 selectivity (EC₅₀ = 6.5 nM) suggests a cleaner therapeutic profile compared to xanomeline, which has broader receptor interactions . BuTAC and PTAC exhibit functional dopamine antagonism via M4 activation, supporting their utility in schizophrenia without direct D2 receptor blockade .
  • Structural Insights :

    • Crystal structures of M1/M4 receptors reveal distinct orthosteric and allosteric binding sites, enabling the design of agonists like compound 28 with enhanced M2 selectivity and signaling bias (e.g., arrestin over G protein pathways) .
  • Clinical vs. Preclinical Outcomes: Xanomeline reduced hallucinations in Alzheimer’s patients but was discontinued due to tolerability issues . Newer agents like compound 42 and vadaclidine aim to retain efficacy while minimizing adverse effects through subtype specificity .

Critical Analysis of Selectivity and Limitations

  • Trade-offs in Selectivity: While M4-selective agonists (e.g., compound 42, vadaclidine) minimize peripheral side effects, their efficacy in complex disorders like schizophrenia may require complementary M1 activation for cognitive benefits . Structure-based agonists (e.g., compound 28) demonstrate that novel scaffolds can achieve subtype selectivity without traditional pharmacophore features, offering new avenues for drug discovery .
  • Unresolved Challenges: Functional selectivity (e.g., Gi vs. Gs coupling) varies among agonists, influencing downstream effects. For example, M2 agonists like APE inhibit tumor cell proliferation via Gi pathways, while others may activate Gs in a context-dependent manner . Limited clinical data for newer compounds (e.g., compound 42) necessitate further validation of their safety and efficacy .

Q & A

How do researchers experimentally determine subtype selectivity profiles of M1/M2/M4 agonists, and what methodological controls are critical for minimizing cross-reactivity?

Subtype selectivity is quantified using radioligand binding assays or functional assays (e.g., calcium mobilization, cAMP modulation) with cells expressing individual muscarinic receptor subtypes (M1–M5). For example, Compound 42 (M1/M2/M4 agonist 1) exhibits EC50 values of 6.5 nM (M4), 26 nM (M1), and 210 nM (M2), measured via fluorometric assays in transfected CHO cells . Controls include:

  • Receptor-negative cell lines to rule out off-target effects.
  • Pan-muscarinic antagonists (e.g., atropine) to confirm receptor-mediated activity.
  • Normalization to endogenous acetylcholine responses to account for baseline signaling variability .

What experimental strategies address discrepancies in agonist efficacy across studies, such as conflicting EC50 values for M1/M4 receptors reported for xanomeline versus Compound 42?

Discrepancies often arise from differences in:

  • Assay systems (e.g., G protein-coupled vs. arrestin-biased signaling pathways). Xanomeline shows EC50 values of 0.3 nM (M1) and 52 nM (M4) in GTPγS binding assays , whereas Compound 42’s lower M1 potency (26 nM) may reflect assay-specific bias toward Gi/o vs. Gq coupling .
  • Cell lines : Endogenous receptor expression levels (e.g., HEK293 vs. CHO cells) can alter agonist potency.
  • Allosteric modulation : LY2119620, an M2/M4 allosteric agonist, enhances orthosteric agonist potency by stabilizing active receptor conformations, complicating direct comparisons .

How do researchers design in vivo studies to isolate the contributions of M1 vs. M4 receptors in behavioral models of schizophrenia or cognitive dysfunction?

Key approaches include:

  • Genetic knockout models : M1-KO and M4-KO mice are used to dissect receptor-specific effects. For instance, M1/M4 dual agonists like ML-007 reverse cognitive deficits in schizophrenia models, but efficacy is lost in M4-KO mice .
  • Subtype-selective antagonists : Co-administration with VU0255035 (M1-selective antagonist) or tropicamide (M4 antagonist) identifies receptor-specific pathways .
  • Biased agonists : Compounds favoring β-arrestin signaling (e.g., xanomeline) may exhibit distinct behavioral profiles compared to G protein-biased analogs .

What mechanisms underlie agonist-selective receptor conformations in M2/M4 signaling, and how can these be exploited therapeutically?

Muscarinic receptors adopt distinct conformations depending on agonist structure, leading to biased signaling . For example:

  • M2 receptor agonists like compound 28 (from structure-based design) exhibit 20-fold bias toward β-arrestin over G protein signaling, which may reduce side effects like bradycardia .
  • Allosteric modulators (e.g., LY2119620) stabilize receptor states that enhance orthosteric agonist specificity for M4 over M2 .
    Methodologically, BRET/FRET biosensors and cryo-EM are used to map conformational changes and guide rational drug design .

How do researchers reconcile contradictory data on M2 receptor-mediated cAMP modulation, such as dual inhibition and stimulation reported in CHO cells?

M2 receptors couple to Gi/o (cAMP inhibition) but can also stimulate cAMP via Gs under specific conditions:

  • Agonist-specific conformations : Carbachol preferentially activates Gi/o, while pilocarpine may bias toward Gs in the presence of specific kinases (e.g., PKA) .
  • Receptor density : High M2 expression in CHO cells promotes "spillover" coupling to Gs, detectable via adenylyl cyclase activity assays with forskolin priming .

What translational challenges arise when advancing M1/M4 agonists from preclinical models to clinical trials, as seen with NBI-1117568?

  • Species differences : Rodent M4 receptors have distinct ligand-binding profiles vs. humans, requiring transgenic humanized models for efficacy validation .
  • Blood-brain barrier (BBB) penetration : Xanomeline’s oxalate formulation improves CNS bioavailability, but analogs like ML-007 require structural optimization (e.g., reduced polarity) to enhance BBB transit .
  • Safety profiling : M1 activation correlates with gastrointestinal side effects; M4-preferring agonists (e.g., NBI-1117568) show improved tolerability in Phase 2 trials for schizophrenia .

How can researchers leverage biased agonism to improve the therapeutic window of M1/M4 agonists for neurodegenerative diseases?

  • Arrestin-biased agonists : Reduce Gq-mediated excitotoxicity (linked to seizures) while retaining cognitive benefits via β-arrestin pathways .
  • Dual M1/M4 agonists : Synergistic activation enhances pro-cognitive effects in Alzheimer’s models while lowering required doses, minimizing off-target effects .

What advanced techniques are used to study agonist-induced internalization of M2/M4 receptors, and how does this impact long-term signaling?

  • Confocal microscopy with fluorescently tagged receptors (e.g., GFP-M2) tracks internalization kinetics. M4 internalizes faster than M2 via clathrin-dependent pathways, influencing sustained signaling .
  • TIRF microscopy reveals agonist-specific trafficking; oxotremorine-M induces M2 recycling, while carbachol promotes lysosomal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.